molecular formula C15H19N5O2S B5518958 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide

Cat. No. B5518958
M. Wt: 333.4 g/mol
InChI Key: GVTSJEGTZVYVDT-UHFFFAOYSA-N
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Description

The compound N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide is a derivative of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, which has been identified as an important intermediate inhibiting tumor necrosis factor alpha and nitric oxide. This compound is part of a broader class of thieno[3,2-d]pyrimidines, known for their pharmacological significance, particularly in cancer research due to their inhibitory properties on various biological targets (Lei et al., 2017).

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4-yl morpholine derivatives involves a green synthetic method from commercially available precursors, such as methyl 3-aminothiophene-2-carboxylate, through a series of reactions including condensation, chlorination, and nucleophilic substitution. This method yields the compound with a total yield of 43%, providing an efficient pathway for obtaining this class of compounds (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR and MS. For instance, a derivative, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was characterized using 13C NMR, 1H NMR, FT-IR, and MS, along with single crystal X-ray structural analysis. The structure confirmed by X-ray diffraction is consistent with the molecular structure optimized using DFT, indicating the reliability of these characterization methods for this class of compounds (Zhou et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-d]pyrimidines involves various functionalization reactions, including nucleophilic substitutions. For example, the chloromethyl derivative of a related compound was subjected to nucleophilic substitution, resulting in 2-substituted pyrimidine derivatives in good yields (El‐Sayed et al., 2021). These reactions highlight the versatility of thieno[3,2-d]pyrimidine derivatives in chemical synthesis and the potential for further derivatization.

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidines, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The crystal structure of related compounds is often stabilized by weak intermolecular hydrogen bonds, which can influence the compound's solubility and bioavailability (Zhou et al., 2021).

properties

IUPAC Name

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-15(12-2-1-9-23-12)17-4-3-16-13-10-14(19-11-18-13)20-5-7-22-8-6-20/h1-2,9-11H,3-8H2,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTSJEGTZVYVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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